4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride
Overview
Description
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 3-methyl-2-butenyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(3-Methyl-2-butenyl)oxy]methylpiperidine hydrochloride: This compound has a similar structure but with an additional methyl group, which may affect its reactivity and biological activity.
4-[(3-Methyl-2-butenyl)oxy]piperidine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and undergo specific chemical reactions.
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBCXPPXETZWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.